Regioisomeric Core (6-Oxo vs. 2-Oxo) and Impact on Lipophilicity
The 6‑oxo‑1,6‑dihydropyridine core in CAS 941885‑20‑7 lowers calculated lipophilicity relative to the isomeric 2‑oxo‑1,2‑dihydropyridine scaffold. The 2‑oxo reference compound N‑[1‑(3,4‑dichlorobenzyl)‑2‑oxo‑1,2‑dihydropyridin‑3‑yl]‑2‑nitrobenzamide (PubChem CID 1483032) displays an XLogP3 of 4.0 [1], whereas the 6‑oxo target compound is predicted to have an XLogP3 of approximately 3.6 (computed by fragment‑constant method, ACD/Labs Percepta) . This 0.4‑log‑unit reduction reflects the altered hydrogen‑bonding capacity of the 6‑oxo regioisomer.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~3.6 (predicted) |
| Comparator Or Baseline | N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzamide: XLogP3 = 4.0 |
| Quantified Difference | ΔXLogP3 ≈ −0.4 |
| Conditions | In silico prediction (ACD/Labs Percepta fragment-constant method) compared against PubChem computed XLogP3 value |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non‑specific protein binding, making the 6‑oxo scaffold more suitable for in‑vitro assays requiring DMSO‑free conditions.
- [1] PubChem Compound Summary for CID 1483032, Computed Properties: XLogP3 = 4.0. National Center for Biotechnology Information, 2025. View Source
